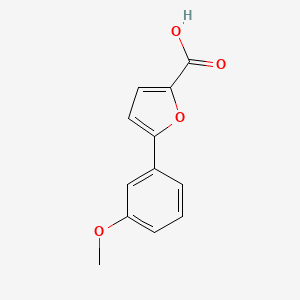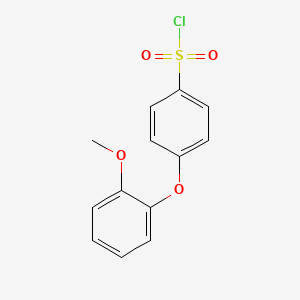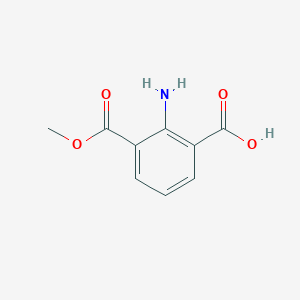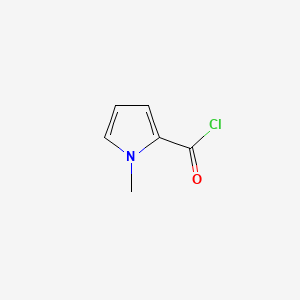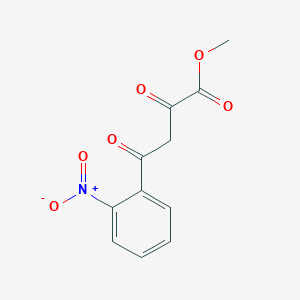
(4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone is an organic compound with the molecular formula C17H17FO2. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a 2-methylpropoxy group on the other phenyl ring, connected by a methanone group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 4-fluorobenzoyl chloride with 4-(2-methylpropoxy)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like ammonia (NH3), primary or secondary amines, thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.
Scientific Research Applications
(4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the fluorine atom and the 2-methylpropoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subject to ongoing research and may vary based on the specific application and context.
Comparison with Similar Compounds
4,4’-Dichlorobenzophenone: Similar in structure but with chlorine atoms instead of fluorine and methylpropoxy groups.
4-Fluorobenzophenone: Lacks the 2-methylpropoxy group, making it less complex.
4-(2-Methylpropoxy)benzophenone: Similar but without the fluorine atom.
Uniqueness: (4-Fluoro-phenyl)-(4-isobutoxy-phenyl)-methanone stands out due to the combination of the fluorine atom and the 2-methylpropoxy group, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C17H17FO2 |
|---|---|
Molecular Weight |
272.31 g/mol |
IUPAC Name |
(4-fluorophenyl)-[4-(2-methylpropoxy)phenyl]methanone |
InChI |
InChI=1S/C17H17FO2/c1-12(2)11-20-16-9-5-14(6-10-16)17(19)13-3-7-15(18)8-4-13/h3-10,12H,11H2,1-2H3 |
InChI Key |
NCZCIGSEXSLJTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



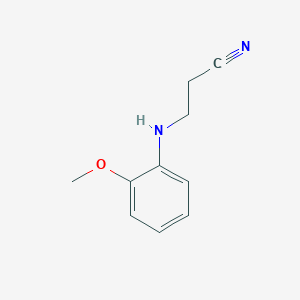



![{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B1363953.png)
